molecular formula C20H26O2 B4903426 1-Methyl-3-[6-(3-methylphenoxy)hexoxy]benzene

1-Methyl-3-[6-(3-methylphenoxy)hexoxy]benzene

Cat. No.: B4903426
M. Wt: 298.4 g/mol
InChI Key: RZKTXHFFAWIGCX-UHFFFAOYSA-N
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Description

1-Methyl-3-[6-(3-methylphenoxy)hexoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a methyl group and a hexoxy chain that is further substituted with a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[6-(3-methylphenoxy)hexoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 1-methyl-3-phenoxybenzene with 6-bromohexanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[6-(3-methylphenoxy)hexoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Scientific Research Applications

1-Methyl-3-[6-(3-methylphenoxy)hexoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[6-(3-methylphenoxy)hexoxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

1-Methyl-3-[6-(3-methylphenoxy)hexoxy]benzene can be compared with other similar compounds such as:

    1-Methyl-3-phenoxybenzene: Lacks the hexoxy chain, making it less complex and potentially less versatile in applications.

    3-Methylphenyl phenyl ether: Similar structure but without the hexoxy chain, leading to different chemical and physical properties.

    3-Phenoxytoluene: Another related compound with a simpler structure, used in different contexts compared to the target compound.

Properties

IUPAC Name

1-methyl-3-[6-(3-methylphenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-17-9-7-11-19(15-17)21-13-5-3-4-6-14-22-20-12-8-10-18(2)16-20/h7-12,15-16H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKTXHFFAWIGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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